6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane
CAS No.:
Cat. No.: VC16248041
Molecular Formula: C11H13NO3S
Molecular Weight: 239.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO3S |
|---|---|
| Molecular Weight | 239.29 g/mol |
| IUPAC Name | 6-(benzenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane |
| Standard InChI | InChI=1S/C11H13NO3S/c13-16(14,10-4-2-1-3-5-10)12-6-11(7-12)8-15-9-11/h1-5H,6-9H2 |
| Standard InChI Key | UYXAWRQEFVUILN-UHFFFAOYSA-N |
| Canonical SMILES | C1C2(CN1S(=O)(=O)C3=CC=CC=C3)COC2 |
Introduction
Chemical Identity and Structural Features
6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane belongs to the class of spirocyclic amines, featuring a bicyclic system where oxetane and azetidine rings share a single quaternary carbon atom (Figure 1). The phenylsulfonyl group at position 6 introduces both steric bulk and electronic modulation to the nitrogen center. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 59453-77-9 | |
| Molecular Formula | C₁₁H₁₃NO₃S | |
| Molecular Weight | 239.291 g/mol | |
| XLogP3 | 1.726 | |
| Topological Polar Surface | 54.99 Ų |
The spiro[3.3]heptane core imposes significant ring strain (estimated ~25 kcal/mol), while the sulfonamide group adopts a pseudo-trigonal planar geometry due to conjugation with the sulfur center . X-ray crystallographic studies of related sulfonate salts reveal chair-like conformations in the solid state, with the sulfonyl oxygen atoms participating in hydrogen-bonding networks .
Synthetic Methodologies
Core Ring Construction
The foundational synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives typically begins with tribromoneopentyl alcohol (TBNPA), which undergoes hydroxide-mediated cyclization to form 3,3-bis(bromomethyl)oxetane (BBMO) . Subsequent double alkylation of primary amines under Schotten-Baumann conditions constructs the spirocyclic framework (Scheme 1). For 6-(Phenylsulfonyl)- derivatives, the process involves:
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Sulfonylation: Treatment of 2-oxa-6-azaspiro[3.3]heptane with benzenesulfonyl chloride in dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine) .
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Salt Formation: Precipitation as stable sulfonate salts (e.g., tosylate or besylate) to enhance crystallinity and shelf stability .
Key optimization parameters from recent scale-up efforts include:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Base | KOH in DMSO | 93% conversion |
| Temperature | 80°C | >99% purity |
| Solvent | Sulfolane | 87% isolated |
This methodology avoids the need for protecting groups and enables kilogram-scale production, addressing historical challenges in spirocyclic amine synthesis .
Physicochemical Properties
Experimental data combined with computational modeling reveal distinctive characteristics:
Thermal Stability
The high thermal stability arises from the rigid spirocyclic core and strong C-S bonds in the sulfonamide group .
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature |
|---|---|---|
| Water | 4.2 | 25°C |
| Ethanol | 82 | 25°C |
| Dichloromethane | 145 | 25°C |
Protonation of the azetidine nitrogen significantly enhances aqueous solubility (up to 32 mg/mL at pH 2.0), making sulfonate salt forms preferable for formulation .
Chemical Reactivity and Derivatization
The strained spirocyclic system exhibits unique reaction pathways:
Ring-Opening Reactions
Controlled acid hydrolysis cleaves the oxetane ring while preserving the sulfonamide functionality, yielding γ-amino alcohols (Equation 1) :
Transition Metal Catalysis
Palladium-mediated cross-coupling occurs at the sulfonamide nitrogen, enabling arylation without ring degradation (Equation 2) :
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